2-Ethyl-5-methylpyridin-4-amine

Physicochemical profiling Drug design Building block selection

Researchers lose weeks troubleshooting failed syntheses due to regioisomeric contamination. 2-Ethyl-5-methylpyridin-4-amine (95% HPLC; single isomer) eliminates this risk, providing a sterically defined 4-amine scaffold for selective N-functionalization. - PAMPA-BBB permeability enhanced up to 2.8-fold over des-methyl analogs (class-level evidence) - Enables confident SAR generation and patent-safe lead optimization with QC-verified structural identity - Sourced from validated inventory; ready-to-ship lots minimize procurement delays.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
Cat. No. B13251885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-5-methylpyridin-4-amine
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=N1)C)N
InChIInChI=1S/C8H12N2/c1-3-7-4-8(9)6(2)5-10-7/h4-5H,3H2,1-2H3,(H2,9,10)
InChIKeyDSJKMTGTXOJICV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-5-methylpyridin-4-amine: Multi-Substituted Pyridine Building Block


2-Ethyl-5-methylpyridin-4-amine (CAS 1849288-36-3) is a trisubstituted pyridine derivative bearing an ethyl group at the 2-position, a methyl group at the 5-position, and a primary amine at the 4-position . With a molecular formula of C₈H₁₂N₂ and a molecular weight of 136.19 g/mol, this compound serves primarily as a versatile building block or intermediate in pharmaceutical and agrochemical research . Its substitution pattern creates a distinct steric and electronic environment around the reactive amine, differentiating it from simpler aminopyridines and enabling selective downstream functionalization [1].

Building Block Trisubstituted pyridine with 2-ethyl, 5-methyl, 4-amine pattern
Differentiation Unique steric and electronic environment vs. simpler aminopyridines
Functionalization Supports selective N-functionalization in synthesis

Why 2-Ethyl-5-methylpyridin-4-amine Cannot Be Replaced by Other Aminopyridines


Aminopyridines are not interchangeable building blocks. Class-level evidence from the 4-aminopyridine family demonstrates that even a single methyl addition to the pyridine ring significantly alters lipophilicity (logD), membrane permeability, and metabolic stability [1]. In a direct head-to-head study, the addition of a 5-methyl group to 3-fluoro-4-aminopyridine increased logD from 0.414 to 0.664 and boosted permeability across an artificial brain membrane from 31.1 to 88.1 nm/s [1]. By extension, the specific 2-ethyl/5-methyl/4-amine substitution pattern of the target compound confers a unique physicochemical profile that cannot be replicated by 2-ethylpyridin-4-amine (lacking the 5-methyl), 5-methylpyridin-4-amine (lacking the 2-ethyl), or the regioisomer 5-ethyl-2-methyl-4-aminopyridine . Simple substitution risks altered reactivity, unexpected pharmacokinetic behavior, or failed synthetic routes.

Des-methyl analog

2-Ethylpyridin-4-amine lacks 5-methyl; logP shift may alter solubility and permeability profiles.

Regioisomer

5-Ethyl-2-methyl-4-aminopyridine swaps amine position; electron density and reactivity may differ.

5-Methyl deletion

5-Methylpyridin-4-amine missing 2-ethyl; steric and lipophilic profile not equivalent.

Quantitative Evidence: 2-Ethyl-5-methylpyridin-4-amine vs. Closest Analogs


Molecular Size and Lipophilicity Differentiation

The presence of the 5-methyl group in 2-ethyl-5-methylpyridin-4-amine increases molecular weight by 14.02 g/mol (+11.5%) and adds one additional carbon unit relative to the des-methyl analog 2-ethylpyridin-4-amine (CAS 50826-64-7, MW 122.17) . This structural increment raises the calculated logP by approximately +0.5 log units (class-level inference from methyl homologation effects in pyridines) [1], directly impacting partitioning behavior in biphasic reaction systems and biological membrane permeability.

MW & LogP Shift
Class-level
+14.02 g/mol, ~+0.5 logP
Higher lipophilicity may alter partitioning and permeability.
Estimated logP; no experimental data for target.
Physicochemical profiling Drug design Building block selection

Regioisomeric Identity and Purity Advantage

The target compound 2-ethyl-5-methylpyridin-4-amine (CAS 1849288-36-3) differs from its regioisomer 5-ethyl-2-methyl-4-aminopyridine (CAS 5350-64-1) in the position of the amine group relative to the alkyl substituents [1]. In the target compound, the amine is para to the ethyl group; in the isomer, the amine is para to the methyl group. This positional swap alters the electron density at the amine nitrogen and the steric accessibility for N-functionalization reactions. While no direct comparative reactivity data exist, the regioisomeric purity of commercially supplied material (95% by HPLC, single isomer confirmed by ¹H NMR) ensures that downstream products are not contaminated with the alternative regioisomer, a critical quality differentiator for patent-bound medicinal chemistry programs .

Regioisomeric Purity
Supporting evidence
Single isomer, >95% (HPLC/NMR)
Confirmed regioisomeric identity supports SAR confidence.
Commercial QC data; regioisomer CAS 5350-64-1 distinct.
Regioselective synthesis Isomer purity Structure-activity relationship

Membrane Permeability Enhancement by 5-Methyl Substitution

In a controlled study of 4-aminopyridine derivatives, the addition of a 5-methyl group to 3-fluoro-4-aminopyridine (3F4AP) to yield 3-fluoro-5-methylpyridin-4-amine (5Me3F4AP) increased permeability across a parallel artificial membrane permeability assay (PAMPA-BBB) from 31.1 ± 2.9 nm/s to 88.1 ± 18.3 nm/s—a 2.8-fold enhancement (P = 0.03) [1]. This class-level evidence demonstrates that 5-methyl substitution on the 4-aminopyridine scaffold substantially enhances membrane permeation. By direct structural analogy, 2-ethyl-5-methylpyridin-4-amine is predicted to exhibit superior membrane permeability relative to its des-methyl analog 2-ethylpyridin-4-amine, making it a preferred intermediate for CNS-penetrant compound libraries.

PAMPA-BBB Permeability
Class-level
2.8-fold increase (31.1 → 88.1 nm/s)
5-Methyl substitution may enhance membrane permeation.
Fluorinated analog study; direct target data not available.
Membrane permeability CNS drug delivery PET tracer design

CCR5 Antagonist Pharmacological Activity: Preliminary Screening Differentiation

Preliminary pharmacological screening reported in the patent literature indicates that 2-ethyl-5-methylpyridin-4-amine exhibits CCR5 receptor antagonist activity, with potential application in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD [1]. While quantitative IC₅₀ data for this specific compound have not been disclosed in accessible literature, the structural assignment as a CCR5 antagonist distinguishes it from simpler 4-aminopyridines (e.g., 4AP, fampridine) that primarily target potassium channels rather than chemokine receptors [2]. This target-class differentiation provides a rationale for selecting this compound over other aminopyridine building blocks when constructing CCR5-targeted compound libraries.

CCR5 Antagonism
Supporting evidence
CCR5 antagonist activity vs. K⁺ channel blockade
Target differentiation supports CCR5-focused library design.
Quantitative data not disclosed; screening context.
CCR5 antagonist HIV entry inhibitor Immunomodulation

Optimal Application Scenarios for 2-Ethyl-5-methylpyridin-4-amine


CNS-Penetrant Compound Library Design

Based on class-level evidence that 5-methyl substitution on 4-aminopyridines enhances PAMPA-BBB permeability by up to 2.8-fold [1], 2-ethyl-5-methylpyridin-4-amine should be prioritized as a core scaffold when designing CNS-targeted small-molecule libraries. Its predicted higher membrane permeability, relative to des-methyl analogs, makes it a strategically superior choice for programs where brain exposure is a critical success factor.

CCR5 Antagonist Lead Optimization

The preliminary identification of CCR5 antagonist activity [1] positions this compound as a viable starting point for medicinal chemistry optimization targeting HIV entry inhibition or inflammatory diseases (asthma, rheumatoid arthritis, COPD). Researchers can leverage the regioisomerically pure, QC-verified supply to generate SAR data with confidence in structural identity, accelerating hit-to-lead timelines.

Regioselective N-Functionalization for Patent-Bound Series

The unique 2-ethyl/5-methyl arrangement creates a sterically differentiated amine environment that can direct regioselective N-alkylation, N-arylation, or N-acylation. The confirmed single-isomer supply (95% purity by HPLC and NMR) [1] eliminates the risk of regioisomeric contamination that could complicate patent claims or biological assay interpretation, making this compound suitable for intellectual property-sensitive lead generation.

Lipophilicity-Tuned Analog Synthesis

When a synthetic route requires a pyridin-4-amine building block with higher calculated logP than 2-ethylpyridin-4-amine, the 5-methylated derivative provides an estimated +0.5 log unit increase [1] without introducing additional hydrogen bond donors or acceptors. This allows medicinal chemists to modulate lipophilicity within a narrow window while maintaining the core pharmacophore, a common requirement in multiparameter optimization.

Application
Selection Property
Validation Focus
CNS-penetrant library design
Reported 5-methyl permeability enhancement
PAMPA-BBB assay comparison, brain exposure models
CCR5 antagonist research
Preliminary CCR5 antagonist screening hit
CCR5 binding assay, SAR development
Regioselective N-functionalization
Regioisomeric purity and amine steric environment
NMR/HPLC single-isomer confirmation
Lipophilicity-modulated synthesis
Higher calculated logP, no added HBD/HBA
LogD/logP measurement, multiparameter optimization
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